Rrwcyrkcykgycyrkcr-NH2

Description

Properties

CAS No. |

142960-16-5 |

|---|---|

Molecular Formula |

C109H164N38O22S4 |

Molecular Weight |

2487.0 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-4,21,39-tris(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |

InChI Key |

MJULKHZUJYASFR-FQPMSUGVSA-N |

Canonical SMILES |

C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |

sequence |

RRWCYRKCYKGYCYRKCR |

Synonyms |

(Tyr(5,12),Lys(7))-polyphemusin II peptide 5,12-Tyr-7-Lys-polyphemusin II 5,12-tyrosyl-7-lysylpolyphemusin II polyphemusin II, Tyr(5,12)-Lys(7)- polyphemusin II, tyrosyl(5,12)-lysyl(7)- T22 protein, synthetic |

Origin of Product |

United States |

Ii. Molecular and Structural Biology of T22 Peptide

T22 Peptide Primary and Secondary Structural Elements

The foundational structure of T22 is built upon its specific sequence of amino acids and the intramolecular bonds that shape its architecture.

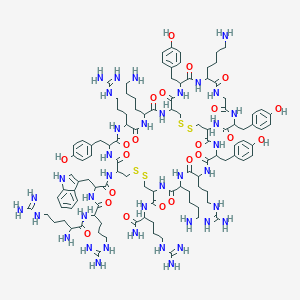

The primary structure, or amino acid sequence, is the blueprint for the T22 peptide's higher-order structures and its ultimate function. T22 is an 18-mer peptide with the following sequence: Arg-Arg-Trp-Cys-Tyr-Arg-Lys-Cys-Tyr-Lys-Gly-Tyr-Cys-Tyr-Arg-Lys-Cys-Arg-NH2. sb-peptide.com

It is a synthetic analogue of polyphemusin II, created by specific amino acid substitutions: Tyrosine (Tyr) residues replace the original amino acids at positions 5 and 12, and a Lysine (B10760008) (Lys) residue is introduced at position 7. ontosight.ai These substitutions are critical for its specific biological activities. A characteristic and functionally important feature within the T22 sequence is the presence of two Tyr-Arg-Lys motifs. Studies have shown that the Tyr-Arg-Lys sequence located in the N-terminal portion of the peptide is particularly crucial for its potent anti-HIV activity. nih.gov

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Key Features |

|---|---|---|---|

| 1 | Arg | R | N-terminal Arginine pair |

| 2 | Arg | R | |

| 3 | Trp | W | Aromatic residue |

| 4 | Cys | C | Forms disulfide bridge with Cys17 |

| 5 | Tyr | Y | N-terminal Tyr-Arg-Lys motif, crucial for activity. nih.gov Tyr is a key substitution from polyphemusin II. ontosight.ai |

| 6 | Arg | R | |

| 7 | Lys | K | |

| 8 | Cys | C | Forms disulfide bridge with Cys13 |

| 9 | Tyr | Y | Aromatic residue |

| 10 | Lys | K | Positively charged residue |

| 11 | Gly | G | Provides flexibility |

| 12 | Tyr | Y | Key aromatic substitution from polyphemusin II. ontosight.ai |

| 13 | Cys | C | Forms disulfide bridge with Cys8 |

| 14 | Tyr | Y | C-terminal Tyr-Arg-Lys motif |

| 15 | Arg | R | |

| 16 | Lys | K | |

| 17 | Cys | C | Forms disulfide bridge with Cys4 |

| 18 | Arg | R | C-terminal Arginine |

The T22 peptide contains four cysteine residues that form two critical intramolecular disulfide bridges: one between Cys4 and Cys17, and another between Cys8 and Cys13. sb-peptide.com These covalent cross-links are indispensable for the peptide's conformational stability and biological function. nih.gov

The disulfide bonds force the peptide chain to adopt a specific three-dimensional shape, characterized by an antiparallel β-sheet structure. ubc.ca This rigid, hairpin-like conformation is essential for its activity. Research has demonstrated that the disulfide rings, particularly the major ring formed by Cys4-Cys17, are absolutely required for maintaining the secondary structure. nih.gov Disruption of these bonds leads to a loss of the defined β-sheet structure and a corresponding loss of anti-HIV activity, highlighting their role in stabilizing the bioactive conformation of the peptide. nih.govubc.ca In broader terms, disulfide bonds enhance protein and peptide stability by decreasing the conformational entropy of the unfolded state, making the folded, active structure more favorable. wisc.edu

Amino Acid Sequence Determinants

Structure-Activity Relationships (SAR) of T22 Peptide and Analogues

Structure-activity relationship (SAR) studies investigate how specific chemical features of a molecule relate to its biological effect. For T22, SAR studies have been crucial in identifying the key amino acid residues responsible for its potent activity.

The T22 peptide is highly cationic, a property conferred by its multiple arginine (Arg) and lysine (Lys) residues. The number and position of arginine residues, in particular, are strongly correlated with the peptide's biological activity. nih.gov These positively charged residues are thought to facilitate the initial electrostatic interactions with the negatively charged components of target cell surfaces. mdpi.com

Studies on T22 have shown that the arginine residues in both the N-terminal and C-terminal regions are closely linked to its anti-HIV function. nih.gov Further evidence comes from research on T140, a smaller, 14-amino acid analogue of T22 that retains high activity. An alanine (B10760859) scanning mutagenesis study on T140—where individual amino acids are systematically replaced with alanine to probe their importance—revealed that Arg2 and Arg14 are critical components of the peptide's pharmacophore (the essential features for biological activity). uit.nonih.gov

The N-terminus of the T22 peptide has been a target for various chemical modifications to create analogues with altered properties. Interestingly, this region can be functionalized without abolishing, and in some cases even enhancing, its biological activity. oup.com

For example, when T22 is engineered as an N-terminal peptide tag on larger proteins, its inherent cationic nature can drive the self-assembly of these fusion proteins into nanoparticles. nih.gov This multivalent display of T22 on a nanoparticle surface has been shown to enhance its binding affinity for its cellular receptor, CXCR4. nih.gov Furthermore, studies on T22 analogues have shown that the N-terminal α-amino group can be derivatized with molecules like fluorescein (B123965) (for tracking) or myristoyl groups (a fatty acid) without a loss of activity. oup.com This indicates a degree of tolerance for chemical modifications at the N-terminus, which is valuable for developing derivatives for research and therapeutic applications. nih.govrsc.org

Aromatic amino acids—phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp)—play a crucial role in the structure and function of many peptides through hydrophobic and π-π stacking interactions. rsc.orgvcu.edu The T22 peptide's sequence is rich in aromatic residues, including Trp3, Tyr5, Tyr9, Tyr12, and Tyr14.

The substitutions that differentiate T22 from its parent compound, polyphemusin II, involve the introduction of aromatic Tyr residues at positions 5 and 12, underscoring their importance. ontosight.ai The significance of these residues is further confirmed by SAR studies on the T140 analogue. In these studies, replacing the aromatic residue at position 3 (originally Trp in T22, substituted with another aromatic residue, napthylalanine, in T140) or the Tyr at position 5 with alanine resulted in a significant loss of activity. uit.no This identifies the aromatic side chains at these specific positions as being essential for the peptide's biological function, likely by participating in critical binding interactions with its target. rsc.orgnih.gov

| Structural Element | Modification/Observation | Impact on Activity | Reference |

|---|---|---|---|

| Arginine Residues | Number and position of Arg residues in N- and C-termini. | Closely related to anti-HIV activity. nih.gov | nih.gov |

| Arginine-2 & Arginine-14 | Alanine substitution in T140 analogue. | Identified as part of the pharmacophore, critical for activity. | uit.no |

| Disulfide Bridges | Disruption of the Cys4-Cys17 and Cys8-Cys13 bonds. | Indispensable; disruption leads to loss of secondary structure and activity. nih.gov | nih.gov |

| N-terminus | Functionalization with various chemical groups (e.g., fluorescein, myristoyl). | Tolerated; can be modified without loss of activity, and can enhance binding when multimerized. oup.comnih.gov | oup.comnih.gov |

| Aromatic Residue at Position 3 | Alanine substitution in T140 analogue. | Critical for activity; part of the pharmacophore. | uit.no |

| Tyrosine at Position 5 | Alanine substitution in T140 analogue. | Critical for activity; part of the pharmacophore. | uit.no |

Importance of Beta-Turn Region Charge Distribution

The beta-turn is a common secondary structure in proteins and peptides, enabling a reversal in the direction of the polypeptide chain. wikipedia.org These turns are often located on the protein surface and play crucial roles in protein folding, stability, and molecular recognition events. nih.govacs.org The distribution of charged residues within these regions is of significant importance.

Advanced Structural Characterization Methodologies

To fully understand the structure-function relationship of the T22 peptide, a combination of high-resolution experimental techniques and computational methods is employed. These approaches provide detailed insights into its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing information at an atomic level. chemrxiv.org For peptides like T22, which contain disulfide bonds and a well-defined structure, NMR provides high-quality spectra essential for detailed analysis. sb-peptide.commdpi.com

Applications of NMR in studying the T22 peptide include:

Structure Determination: NMR is used to determine the 3D structure by measuring distances between atoms through the Nuclear Overhauser Effect (NOE). NOESY-based techniques are fundamental for generating distance restraints used in structure calculations. mdpi.comnih.gov

Conformational Analysis: NMR can identify and characterize different conformational states of the peptide. nyu.edu Analysis of J-coupling constants and chemical shift indices provides information about the peptide backbone torsion angles (φ and ψ) and local conformational preferences. chemrxiv.org

Dynamic Processes: The technique can be used to study dynamic processes such as the interconversion between different conformations or hydrogen exchange with the solvent, offering insights into the peptide's flexibility. chemrxiv.org

Below is a table summarizing key NMR experiments used for peptide structural analysis.

| NMR Technique | Application in Peptide Analysis | Information Gained |

| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons within the same amino acid residue. | Through-bond connectivity of protons. |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single amino acid spin system. chemrxiv.org | Identification of amino acid spin systems. chemrxiv.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (typically < 5 Å), regardless of their position in the sequence. mdpi.com | Inter-proton distances, crucial for 3D structure calculation. nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates a proton with its directly attached heteronucleus (e.g., ¹³C or ¹⁵N). | Resonance assignment of backbone and side-chain atoms. |

Computational Modeling and Simulation for Conformational Analysis

Complementing experimental methods, computational modeling and molecular dynamics (MD) simulations have become indispensable tools for analyzing the conformational landscape of peptides. uni-freiburg.de These methods allow for the exploration of peptide structural dynamics on timescales ranging from nanoseconds to milliseconds, providing a detailed view of the molecule's behavior. uq.edu.au

For the T22 peptide, computational approaches are used to:

Predict 3D Structure: Homology modeling can be used to generate a structural model of T22 based on the known structures of similar peptides, such as polyphemusin II. uq.edu.auuit.no

Refine Experimental Structures: MD simulations are used to refine NMR-derived structures, allowing for the exploration of conformational substates and their relative energies. nyu.edu

Analyze Conformational Ensembles: Instead of a single static structure, peptides in solution exist as an ensemble of interconverting conformations. Computational techniques can characterize this ensemble, providing a more accurate representation of the peptide's state. nyu.edu Free-energy landscapes can be calculated to identify the most stable conformational states. uni-freiburg.de

Study Molecular Interactions: Docking and MD simulations can model the interaction of the T22 peptide with its biological target, CXCR4, revealing the key residues and forces driving the binding process. uq.edu.au

The table below outlines common computational methods used in peptide conformational analysis.

| Computational Method | Description | Application for T22 Peptide |

| Homology Modeling | Predicts the tertiary structure of a target protein or peptide based on its sequence similarity to a template molecule with a known structure. uq.edu.au | Generating an initial 3D model of T22 based on related polyphemusin structures. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, governed by a force field. uq.edu.au | Analyzing the flexibility and dynamics of the T22 structure, refining experimental models, and studying its interactions in a simulated biological environment. uni-freiburg.deuq.edu.au |

| Monte Carlo (MC) Simulations | Uses random sampling to explore the conformational space of a molecule. | Searching for low-energy conformations of the T22 peptide. |

| Protein-Peptide Docking | Predicts the binding mode of a peptide to its receptor protein. nih.gov | Modeling the binding of T22 to the CXCR4 receptor to understand its inhibitory mechanism. |

Iii. Molecular Mechanisms of T22 Peptide Action

T22 Peptide Interaction with CXCR4 Receptor

T22 is recognized as a potent CXCR4 antagonist. sb-peptide.comacs.org Its mechanism of action is centered on its direct binding to the CXCR4 receptor, which prevents the binding and signaling of the receptor's endogenous ligand, stromal cell-derived factor-1α (SDF-1α). nih.gov This antagonistic activity underlies its ability to inhibit the entry of T-tropic (X4) human immunodeficiency virus type 1 (HIV-1), which uses CXCR4 as a coreceptor. nih.govniph.go.jpasm.org

The interaction between T22 and CXCR4 is characterized by high affinity. Studies have quantified this interaction, demonstrating the peptide's potency as a CXCR4 antagonist with an IC₅₀ value of 5.05 nM. acs.org Further research has explored its competitive nature and the specific receptor domains crucial for this high-affinity binding.

T22 functions by directly competing with SDF-1α for the same binding site on the CXCR4 receptor. nih.govnih.govmdpi.com This competitive inhibition has been demonstrated in various functional assays. For instance, T22 effectively blocks the chemotactic response of peripheral blood mononuclear cells induced by SDF-1α. nih.gov In competitive binding assays using radiolabeled SDF-1α, T22 demonstrated a dose-dependent inhibition of [¹²⁵I]SDF-1α binding to MOLT-4 cells, which are known to express CXCR4. nih.gov Notably, the inhibitory potency of T22 in these assays was found to be even greater than that of unlabeled SDF-1α itself. nih.gov

Table 1: Competitive Inhibition Data for T22 Peptide

| Assay Type | Cell Type | Inhibitor | Target Ligand | IC₅₀ Value |

|---|---|---|---|---|

| Chemotaxis Assay | PHA- and IL-2-stimulated PBMC | T22 | SDF-1α | 30 nM nih.gov |

| Binding Inhibition | MOLT-4 cells | T22 | [¹²⁵I]SDF-1α | >10 nM nih.gov |

While specific dissociation rate constants (k_off) for the T22-CXCR4 complex are not extensively detailed in the available literature, the high-affinity binding and potent antagonism suggest a stable interaction. The durability of the binding is a critical factor for its biological activity. For comparison, other peptide-based CXCR4 antagonists like BL-8040 have been noted for their very slow dissociation rates, which contribute to their prolonged biological effects. mdpi.com

The binding of T22 to CXCR4 involves multiple extracellular domains of the receptor. nih.govnih.gov Studies using anti-CXCR4 monoclonal antibodies (mAbs) with known epitopes have revealed that T22 interferes with their binding, suggesting that the peptide's binding site overlaps with these epitopes. Specifically, T22 blocks the binding of mAb 12G5, which recognizes the first and second extracellular loops (ECL1 and ECL2), and mAb R6-48, which binds to the N-terminus of CXCR4. nih.gov Furthermore, experiments with chimeric CXCR4/CXCR2 receptors have confirmed that all three extracellular loops of CXCR4 are determinants for the receptor's sensitivity to T22. nih.govresearchgate.net This multi-point interaction with the N-terminus and the extracellular loops contributes to the high affinity and specificity of the T22-CXCR4 binding. nih.gov

The T22 peptide demonstrates a high degree of specificity for the CXCR4 receptor. This is most clearly evidenced by its selective inhibition of HIV-1 strains that use CXCR4 as a coreceptor for cell entry (T-tropic or X4 strains), while having no effect on strains that use the CCR5 receptor (M-tropic or R5 strains). nih.govasm.orgbioline.org.br This selective antiviral activity strongly indicates that T22 does not interact significantly with other chemokine receptors like CCR5. nih.govbioline.org.br The peptide was developed as a specific CXCR4 antagonist, and its actions, such as inhibiting SDF-1α-induced calcium mobilization, are mediated specifically through CXCR4. nih.govbioline.org.br

The interaction of T22 with CXCR4 can also lead to the internalization of the receptor. bioline.org.brscispace.comimrpress.com While early studies suggested that T22 binding did not cause receptor downregulation at certain concentrations, nih.gov subsequent research has identified T22-mediated endocytosis as a significant mechanism. scispace.comimrpress.comnih.gov T22 can induce a rapid, receptor-specific internalization of CXCR4 via an endosomal route. scispace.comimrpress.com This process is dose-dependent and can be inhibited by the natural ligand SDF-1α, confirming the specificity of the internalization pathway. nih.gov This property is being exploited for the targeted delivery of nanoparticles and therapeutic agents into CXCR4-expressing cells. asm.orgscispace.com The internalization of T22-conjugated nanoparticles can be blocked by other CXCR4 antagonists, such as AMD3100, further corroborating that the uptake is a CXCR4-mediated event. nih.gov

Dissociation Rate Kinetics

Specificity of T22 for CXCR4 Among Chemokine Receptors

Cellular Signaling Pathway Modulation by T22 Peptide

By occupying the binding site on the CXCR4 receptor, T22 effectively blocks the interaction with SDF-1α. nih.govmendeley.com This competitive inhibition is the cornerstone of its ability to modulate cellular signaling, preventing the conformational changes in the receptor that are necessary to trigger downstream intracellular events. americanpeptidesociety.org The binding of T22 to CXCR4 has been shown to involve the N-terminus and multiple extracellular loops of the receptor. nih.govnih.gov Unlike its natural ligand SDF-1α, T22 binding does not appear to cause significant receptor downregulation. nih.gov

The binding of SDF-1α to CXCR4 initiates a cascade of cellular responses crucial for processes like cell trafficking, proliferation, and survival. nih.gov T22 effectively abrogates these SDF-1α-induced responses. One of the primary events following SDF-1α/CXCR4 engagement is the mobilization of intracellular calcium (Ca2+), a key second messenger. niph.go.jpamericanpeptidesociety.org Research demonstrates that T22 is effective in suppressing this SDF-1α-induced Ca2+ flux. niph.go.jpkyoto-u.ac.jp

Furthermore, the SDF-1α/CXCR4 axis activates several key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell survival and proliferation. mdpi.comnih.govaacrjournals.org Studies have shown that T22 can inhibit the SDF-1α-stimulated phosphorylation of both Akt and ERK in tumor cells, thereby blocking these pro-survival and proliferative signals. aacrjournals.org

| Assay | Inhibitor | IC₅₀ Value | Cell Line |

| CXCL12 Competition Binding | T22 | 0.079 ± 0.034 nM | Jurkat |

| Chemotaxis Inhibition | T22 | 30 nM | MOLT-4 |

| Chemotaxis Inhibition | T22 | 470.2 ± 16.5 nM | Jurkat |

| Anti-HIV Activity | T22 | 2.6 nM | MT-4 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This data is compiled from multiple research findings. nih.govsb-peptide.complos.org

One of the most well-documented consequences of T22's antagonism of CXCR4 is the potent inhibition of chemotaxis, the directed migration of cells toward a chemical gradient. kyoto-u.ac.jpchimia.ch SDF-1α is a powerful chemoattractant, and by blocking its receptor, T22 effectively halts this directed cell movement. nih.govaacrjournals.org This has been demonstrated in a dose-dependent manner in various cell types, including leukemic T-cell lines and pancreatic cancer cells. nih.govaacrjournals.org The reported half-maximal inhibitory concentration (IC₅₀) for chemotaxis inhibition varies, with values of 30 nM and 470.2 nM observed in different studies, likely reflecting differences in experimental conditions and cell lines used. nih.govplos.org

Beyond simple migration, T22 also inhibits the invasion of cancer cells stimulated by SDF-1α. aacrjournals.org The mechanism for this involves the disruption of signaling pathways that lead to actin polymerization, a critical step in cell motility. aacrjournals.org

Further analysis of the downstream signaling cascade reveals a more complex regulatory role for T22. For instance, T22 treatment has been shown to influence the activity of the transcription factor Yin Yang 1 (YY1). pnas.org By inhibiting the AKT pathway, T22 prevents the necessary phosphorylation of YY1, leading to its accumulation in the cytoplasm instead of the nucleus. pnas.orgresearchgate.net This sequestration impairs YY1's ability to regulate the transcription of its target genes, such as vascular endothelial growth factor (VEGF), which is crucial for angiogenesis. pnas.org This identifies a crosstalk mechanism involving the CXCR4/AKT/YY1 axis that is disrupted by the T22 peptide. pnas.orgresearchgate.net

Iv. Preclinical Research Applications of T22 Peptide

T22 Peptide in Cancer Research Models

Antineoplastic Effects in Lymphoma Models (e.g., DLBCL)

Apoptosis Induction Pathways

Preclinical studies have indicated that the T22 peptide can contribute to cancer cell death through the induction of apoptosis. While T22 itself, when presented as a protein nanoparticle without cytotoxic payloads, has generally shown no inherent cytotoxicity or apoptosis-inducing effects researchgate.net, its incorporation into drug delivery systems can enhance targeted cell killing. For instance, T22-conjugated nanoparticles carrying cytotoxic agents have demonstrated the ability to selectively deliver these agents to CXCR4-overexpressing cancer cells, thereby triggering apoptosis and leading to tumor cell destruction researchgate.netimrpress.comnih.gov. The precise molecular pathways by which T22-mediated delivery leads to apoptosis are complex and depend on the payload, but they generally involve the internalization of the T22-nanoparticle complex via CXCR4 endocytosis, followed by the release of cytotoxic molecules that activate intrinsic or extrinsic apoptotic cascades frontiersin.orgnih.gov. Some studies suggest that certain CXCR4 antagonists, including peptide-based ones, can induce apoptosis through the activation of the caspase-3 pathway oup.com.

Dissemination and Metastasis Inhibition Mechanisms

A significant area of T22 peptide research focuses on its role in inhibiting cancer cell dissemination and metastasis. CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), are crucial for cell migration and invasion, processes fundamental to metastasis nih.gov. Overexpression of CXCR4 on cancer cells is associated with increased metastatic potential nih.gov. T22, as a potent CXCR4 antagonist, can disrupt the SDF-1/CXCR4 signaling axis, thereby inhibiting cancer cell migration and invasion nih.govaacrjournals.orgresearchgate.netresearchgate.net. Preclinical models have shown that T22 can block SDF-1-stimulated invasion and migration of various cancer cells aacrjournals.orgresearchgate.net. For example, studies have demonstrated that T22 can halt the increase in metastasis observed in CXCR4-expressing B16 melanoma cells nih.gov. Furthermore, T22-functionalized nanoparticles have been developed to deliver cytotoxic agents specifically to CXCR4+ cancer cells, leading to the inhibition of invasion and metastasis nih.govresearchgate.net.

Role in Pancreatic Cancer Invasion and Metastasis Studies

The T22 peptide has been investigated for its potential in combating pancreatic cancer, a disease characterized by aggressive invasion and metastasis. The SDF-1/CXCR4 axis is implicated in pancreatic cancer progression, mediating ligand-dependent cell migration and invasion aacrjournals.orgresearchgate.net. Research indicates that pancreatic cancer cells express CXCR4, and the SDF-1/CXCR4 interaction promotes increased actin polymerization, which is vital for cell invasion and metastasis aacrjournals.org. Studies have shown that CXCR4 antagonists, including T22 and its derivatives like TN14003, can inhibit SDF-1-induced migration and invasion of pancreatic cancer cells aacrjournals.orgresearchgate.net. Specifically, TN14003 has been shown to completely block SDF-1-stimulated invasion at a concentration of 100 nm aacrjournals.org. T22-based nanoparticles delivering cytotoxic agents have also been employed to target CXCR4+ cancer cells in pancreatic cancer models, aiming to reduce tumor growth and metastatic burden nih.gov.

Disruption of Tumor-Stroma Interactions

The T22 peptide's ability to target CXCR4 also allows it to disrupt tumor-stroma interactions, which are critical for tumor growth, survival, and metastasis researchgate.nettandfonline.comnih.gov. CXCR4 is overexpressed not only on cancer cells but also on various stromal cells within the tumor microenvironment tandfonline.comnih.gov. The interaction between CXCR4 on tumor cells and CXCL12 secreted by stromal cells supports tumor progression, invasion, and metastasis nih.govnih.gov. By antagonizing CXCR4, T22 can interfere with these pro-tumorigenic interactions. For instance, T22 has been shown to disrupt leukemia/stroma cell interactions scispace.com. This disruption can lead to reduced tumor growth, decreased metastatic burden, and potentially increased sensitivity to other therapies researchgate.net. T22-functionalized nanoparticles can specifically target CXCR4-expressing stromal cells, modulating the tumor microenvironment nih.gov.

T22 Peptide in Hematopoietic Stem Cell Mobilization Studies

The T22 peptide and its analogues are recognized for their role in modulating hematopoietic stem cell (HSC) mobilization. The CXCR4/SDF-1 axis is a key regulator of HSC retention within the bone marrow niche nih.govhaematologica.org. Blocking this interaction is a strategy to promote the egress of HSCs into the peripheral circulation for collection and transplantation haematologica.org.

The interaction between SDF-1 (CXCL12) and its receptor CXCR4 is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) in the bone marrow nih.govhaematologica.org. SDF-1, secreted by bone marrow stromal cells, binds to CXCR4 on HSPCs, mediating adhesion and preventing their release into the bloodstream nih.govhaematologica.org. CXCR4 antagonists, including peptides like T22 and its derivatives (e.g., FC131, LY2510924), function by blocking this SDF-1/CXCR4 interaction haematologica.orgresearchgate.netresearchgate.netaacrjournals.orgresearchgate.netmedscape.com. This blockade disrupts the retention mechanisms, leading to the mobilization of HSPCs from the bone marrow into the peripheral blood haematologica.orgresearchgate.net. Preclinical studies have demonstrated that T22-based peptides can effectively modulate HSPC retention, promoting their release researchgate.netmedscape.com.

The T22 peptide and related CXCR4 antagonists have shown synergistic activity when combined with other stem cell mobilizing agents, particularly granulocyte colony-stimulating factor (G-CSF), in preclinical models haematologica.org. G-CSF is a standard agent for HSC mobilization, but combining it with CXCR4 antagonists like AMD3100 (a bicyclam molecule) or T22-related peptides can enhance the efficiency of HSC collection haematologica.org. This synergy allows for a more robust mobilization of HSCs, potentially enabling the collection of adequate cell numbers in patients who are poor mobilizers with G-CSF alone haematologica.org. Studies investigating other CXCR4 antagonists have also reported synergistic effects with G-CSF, leading to improved mobilization of hematopoietic stem and progenitor cells researchgate.netresearchgate.netnih.gov.

Compound List:

T22 Peptide

Polyphemusin II

Stromal cell-derived factor-1 (SDF-1 / CXCL12)

Granulocyte colony-stimulating factor (G-CSF)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

AMD3100

TN14003

FC131

LY2510924

CTCE-0021

T-140

BKT140

CTCE-9908

POL5551

POL6326 (Balixafortide)

Motixafortide

Mavorixafor

BL-8040

Diphtheria toxin

Pseudomonas aeruginosa exotoxin A (PE24)

Vascular cell adhesion molecule-1 (VCAM-1 / CD106)

c-Kit receptor

Plasminogen (Plg)

MIP-1α

CCL13/MCP-4

CXCL4/PF4

Yin Yang 1 (YY1)

Hypoxia-inducible factor-1α (HIF-1α)

Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Nanoparticles (NPs)

Green Fluorescent Protein (GFP)

Polyhistidine (H6)

Diphtheria toxin cytotoxic domain monomers (T22-DITOX-H6)

Pseudomonas aeruginosa exotoxin A (T22-PE24-H6)

Fibroblast activation protein-alpha (FAP-α)

Mesenchymal Stem Cells (MSCs)

Mesenchymal Stem Cell Stress (MSC)

Calcium Sensing Receptor (CaSR)

V. Advanced Methodologies and Future Research Directions

T22 Peptide in Targeted Delivery Systems

The T22 peptide's unique targeting capabilities have been leveraged to engineer advanced delivery platforms, enhancing the efficacy and specificity of therapeutic agents. These systems primarily involve the creation of T22-functionalized nanoparticles and the strategic conjugation of T22 to therapeutic payloads.

Design and Application of T22-Empowered Protein Nanoparticles

T22 peptide has been instrumental in the development of self-assembling protein-only nanoparticles, which serve as sophisticated drug carriers nih.govfrontiersin.orgexplorationpub.comnih.govuab.cattandfonline.comrsc.org. These nanoparticles are typically constructed by genetically fusing the T22 peptide to a protein scaffold, such as green fluorescent protein (GFP) fused with a hexahistidine tag (H6) nih.govnih.govrsc.org. The resulting modular protein, T22-GFP-H6, can spontaneously self-assemble into stable, toroidal nanoparticles, typically ranging from 13 to 40 nm in diameter, often facilitated by divalent cations nih.govtandfonline.comrsc.orgresearchgate.net.

The primary advantage of these T22-empowered nanoparticles lies in their enhanced cellular uptake. When presented in a multivalent format on the nanoparticle surface, T22 exhibits significantly improved receptor-mediated penetrability into CXCR4-positive (CXCR4+) cells compared to its monomeric form uab.cat. This targeted internalization pathway, mediated by CXCR4-specific endocytosis, allows for the efficient delivery of the nanoparticle-bound cargo into the cell, often accumulating in the perinuclear region without inducing cytotoxicity nih.govrsc.org.

These T22-functionalized nanoparticles have demonstrated significant potential in targeting various cancers, including colorectal cancer, diffuse large B cell lymphoma, and head and neck squamous cell carcinoma, where CXCR4 is often overexpressed nih.govfrontiersin.orgnih.govnih.gov. In vivo studies have shown selective accumulation of T22-GFP-H6 nanoparticles in tumors and metastatic foci, confirming their CXCR4-dependent targeting capabilities tandfonline.comrsc.org. Furthermore, the production platform for these nanoparticles has been successfully established in host systems such as Escherichia coli and Lactococcus lactis, offering scalable manufacturing routes nih.govtandfonline.comuab.cat.

Table 5.1.1: Characteristics of T22-Empowered Protein Nanoparticles

| Nanoparticle Construct | Targeting Ligand | Receptor Targeted | Typical Size (nm) | Primary Application Area | Reference(s) |

| T22-GFP-H6 | T22 peptide | CXCR4 | 13-40 | Cancer Therapy | nih.govfrontiersin.orgnih.govuab.cattandfonline.comrsc.org |

| T22-GFP-H6 | T22 peptide | CXCR4 | ~14 (toroid) | Cancer Therapy | tandfonline.com |

| T22-iRFP-H6 | T22 peptide | CXCR4 | ~20.9 (DLS peak) | Cancer Therapy | uab.cattandfonline.com |

Conjugation Strategies for Therapeutic Cargo Delivery

The T22 peptide's role extends beyond nanoparticle formation; it can also be directly conjugated to therapeutic agents, such as small molecule drugs, imaging agents, or even other proteins, to create targeted peptide-drug conjugates (PDCs) or fusion proteins nih.govresearchgate.netmdpi.comnih.govaltabioscience.comfrontiersin.org. This strategy aims to leverage T22's targeting specificity to deliver therapeutic payloads directly to CXCR4-expressing cells, thereby enhancing drug efficacy and minimizing off-target effects.

A critical aspect of PDC design is the linker chemistry, which dictates the stability of the conjugate in circulation and the controlled release of the therapeutic cargo at the target site mdpi.comnih.govfrontiersin.orgnih.gov. Common conjugation methods involve utilizing cysteine residues on the T22 peptide for reactions like thiol-maleimide coupling bachem.com. Various linker types, including cleavable (e.g., enzyme-sensitive, pH-sensitive) and non-cleavable linkers, are employed to ensure optimal drug release kinetics mdpi.comnih.govnih.gov. For instance, ester, amide, carbamate, and hydrazone bonds are frequently utilized for their susceptibility to enzymatic or chemical cleavage within the cellular environment mdpi.comnih.gov.

Beyond chemical conjugation, T22 can be genetically fused with cytotoxic proteins, such as the Pseudomonas aeruginosa exotoxin A (PE24) or diphtheria toxin (DITOX), to create potent, self-assembling cytotoxic nanoparticles frontiersin.orgnih.gov. These fusion proteins integrate the targeting capability of T22 with the cytotoxic payload, forming multifunctional nanocarriers designed for targeted cell destruction frontiersin.orgnih.govresearchgate.net. Notably, T22 itself has demonstrated antimicrobial activity and the ability to inhibit biofilm formation, suggesting potential for dual-action nanomedicines that simultaneously target cancer cells and associated bacterial infections nih.govresearchgate.netnanbiosis.es.

Table 5.1.2: Conjugation Strategies and Examples for T22 Peptide

| Conjugation Strategy | Cargo Type | Linker Type/Method | Example Application | Reference(s) |

| Genetic Fusion | GFP, PE24, DITOX | N/A (fusion protein) | Targeted delivery of cytotoxic agents, imaging agents | nih.govfrontiersin.orgnih.gov |

| Chemical Conjugation | Small molecule drugs | Thiol-maleimide | Targeted drug delivery | bachem.com |

| Chemical Conjugation | Small molecule drugs | Cleavable/Non-cleavable linkers | Targeted cancer therapy | mdpi.comnih.govnih.gov |

| Chemical Conjugation | Toxin fragments (e.g., PE24) | Chemical coupling | Cytotoxic nanoparticle formation | researchgate.net |

Recombinant Production Optimization for T22-Based Constructs

The efficient and scalable production of T22-based constructs, particularly fusion proteins like T22-GFP-H6, is crucial for their therapeutic development. Recombinant DNA technology in host systems such as Escherichia coli (e.g., Origami B strain) is a primary method for producing these peptides and their associated nanoparticles nih.govtandfonline.comrsc.org. The use of a hexahistidine (H6) tag, typically appended to the C-terminus of the fusion protein, greatly facilitates purification through Immobilized Metal Affinity Chromatography (IMAC) nih.govrsc.orgnih.gov.

Optimization strategies for recombinant production focus on maximizing yield and ensuring the correct folding and self-assembly of the T22-based proteins. This includes employing codon-adapted synthetic genes, utilizing specific promoter systems for inducible expression, and controlling fermentation conditions nih.govavenuebiosciences.com. For instance, yields of T22-GFP-H6 in E. coli have been reported to range from 3 to 71 mg/L of culture broth nih.gov. The choice of bacterial strain and expression system can influence the resulting nanoparticle characteristics, such as size and biodistribution tandfonline.comuab.cat. Furthermore, advancements in protein engineering, including the strategic use of signal peptides, can significantly enhance protein expression yields and quality avenuebiosciences.com. The self-assembly process itself can be optimized by controlling parameters like divalent cation concentration, which influences the formation of functional nanoparticles researchgate.net.

Table 5.1.3: Recombinant Production of T22-Based Constructs

| Host System | Fusion Protein Example | Purification Method | Reported Yield (mg/L) | Key Optimization Aspects | Reference(s) |

| Escherichia coli | T22-GFP-H6 | IMAC (H6 tag) | 3-71 | Codon adaptation, promoter systems, strain selection | nih.govrsc.orgnih.gov |

| Lactococcus lactis | T22-GFP-H6 | IMAC (H6 tag) | Not specified | Nisin-controlled gene expression system | tandfonline.comuab.cat |

| Saccharomyces cerevisiae | ARD1 analogs | Not specified | 3-8 | Fusion with pre-BGL2 and pro-sequence, mutations | nih.gov |

Rational Design and Engineering of T22 Peptide Analogues

Building upon the foundational understanding of T22 peptide's structure-activity relationship, rational design approaches are being employed to engineer novel analogues with enhanced properties, including improved potency, specificity, stability, and pharmacokinetic profiles.

Protein Epitope Mimetics (PEM) Technology Integration

Protein Epitope Mimetics (PEM) technology offers a powerful strategy for designing small, synthetic molecules that mimic the three-dimensional structure and functional epitopes of larger peptides or proteins researchgate.netchimia.chresearchgate.netresearchgate.netnih.gov. The T22 peptide, with its well-defined β-hairpin conformation stabilized by disulfide bonds, served as an ideal starting point for PEM-based CXCR4 inhibitor design researchgate.netchimia.chresearchgate.netresearchgate.net.

PEMs are typically medium-sized, cyclic peptide-like molecules (1-2 kDa) that replicate key secondary structural motifs, such as β-hairpins or α-helices, involved in protein-protein interactions chimia.chresearchgate.net. By incorporating critical residues from the parent peptide into a stabilized scaffold, researchers have developed novel CXCR4 antagonists with significantly improved potency and pharmacokinetic properties compared to truncated T22 analogues chimia.chresearchgate.net. For instance, PEM-based compounds like POL2438 and POL3026 have demonstrated IC50 values in the low nanomolar range, representing a tenfold increase in potency over some T22 derivatives chimia.chresearchgate.net. This approach allows for optimization of target affinity, selectivity, and drug-like properties through parallel synthesis and iterative refinement chimia.chresearchgate.netnih.gov.

Table 5.2.1: PEM Technology Applied to T22 Peptide Analogues

| Original Peptide | PEM Analogue(s) | Target | Potency (IC50) | Advantages over Original | Reference(s) |

| T22 | POL2438, POL3026 | CXCR4 | Low nM range | Improved potency, PK properties | chimia.chresearchgate.net |

| T22 | TC14011 (truncated) | CXCR4 | Higher nM range | N/A (baseline) | chimia.ch |

Computational Protein Design Approaches (e.g., AI-based methods)

Computational protein design, including methodologies leveraging artificial intelligence (AI) and machine learning (ML), is revolutionizing the engineering of peptides and proteins frontiersin.orgavenuebiosciences.combakerlab.orgnih.govamidetech.com. These advanced techniques enable the de novo design of peptide sequences and structures with desired functionalities, offering a more systematic and efficient route to analogue development compared to traditional methods.

For T22 peptide, computational design can be employed to generate novel analogues with enhanced stability, altered binding affinities, or improved cellular targeting characteristics bakerlab.orgnih.gov. AI algorithms can predict the impact of specific amino acid substitutions or structural modifications on peptide performance, guiding the design process avenuebiosciences.combakerlab.org. Furthermore, AI is proving invaluable in optimizing the linker chemistries for peptide-drug conjugates (PDCs), predicting linker stability and drug release efficiency, thereby enhancing therapeutic outcomes frontiersin.org. Computational tools can also aid in predicting the outcome of peptide synthesis, minimizing aggregation and optimizing yields amidetech.com. The integration of AI in screening signal peptides, for example, can lead to significantly increased expression yields for recombinant protein production avenuebiosciences.com. These computational strategies hold immense promise for accelerating the discovery and optimization of T22-based therapeutics.

Table 5.2.2: Applications of Computational Design in Peptide Engineering

| Application Area | Method/Technology | Target/Focus | Outcome/Benefit | Reference(s) |

| Peptide Analogue Design | Computational Design | T22 peptide analogues | Stable, potent analogues (e.g., nM IC50) | bakerlab.org |

| PDC Linker Optimization | AI (ADCNet) | Linker stability and drug release efficiency | Improved prediction accuracy (AUC=0.92) | frontiersin.org |

| Recombinant Protein Production | AI/ML | Signal peptide optimization | Increased expression yield and quality | avenuebiosciences.com |

| Peptide Synthesis | Deep Learning | Fmoc deprotection efficiency, aggregation | Prediction of synthesis outcome, minimization of errors | amidetech.com |

Compound Name Table:

T22 Peptide

Polyphemusin II

Green Fluorescent Protein (GFP)

Hexahistidine tag (H6)

Diphtheria Toxin (DITOX)

Pseudomonas aeruginosa Exotoxin A (PE24)

POL2438

POL3026

TC14011

[Tyr5,12,Lys7]-polyphemusin II

iRFP (near-infrared fluorescent protein)

SDF-1α (Stromal cell-derived factor-1 alpha)

CXCL12 (Chemokine (C-X-C) motif ligand 12)

CD4

gp120

Monomethyl auristatin E (MMAE)

Oligo-floxuridine (FdU)

Arginine-Glycine-Aspartic Acid (RGD) peptide

Histone protease B

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess T22’s binding affinity and specificity to CXCR4+ cells?

- Methodology : Use fluorescently tagged T22 (e.g., T22-GFP fusions) for real-time tracking of binding kinetics via fluorescence-activated cell sorting (FACS) or confocal microscopy. Competitive binding assays with CXCR4 antagonists (e.g., AMD3100) can validate specificity. Structural analysis (e.g., X-ray crystallography) of T22-CXCR4 interactions identifies critical binding residues .

- Data Interpretation : Quantify binding efficiency using dissociation constants (Kd) and compare with negative controls (e.g., CXCR4-negative cell lines).

Q. How can researchers optimize T22-containing modular proteins for self-assembly into nanoparticles?

- Design Principles : Position hexahistidine (H6) tags at the carboxy terminus to promote oligomerization via metal coordination, while placing T22 at the amino terminus to maintain CXCR4 binding activity. Use size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to confirm nanoparticle size (~11 nm) and monodispersity .

- Validation : Test in vitro stability in simulated physiological buffers (e.g., PBS with serum proteins) and compare with in vivo retention via renal clearance assays .

Q. What statistical approaches are appropriate for analyzing proteomic changes in T22-linked therapeutic studies (e.g., SMA treatment)?

- Workflow : Perform principal component analysis (PCA) to identify global protein expression trends and hierarchical clustering of Pearson correlation coefficients to detect co-regulated protein modules. Use gene ontology (GO) enrichment to link clusters to biological pathways (e.g., axon development) .

- Tools : Software like Thermo Proteome Discoverer for label-free quantitation and R/Bioconductor packages for functional annotation .

Advanced Research Questions

Q. How to resolve contradictions between theoretical models of T22 nanoparticle stability and experimental in vivo data?

- Case Study : Despite predictions that cationic T22 nanoparticles would dissociate in the bloodstream due to electrostatic competition, in vivo studies show retained structural integrity.

- Resolution : Test alternative stabilization mechanisms (e.g., hydrophobic interactions) via mutagenesis of non-charged residues. Use Förster resonance energy transfer (FRET) to monitor intra-nanoparticle interactions in blood-mimicking environments .

- Table: Key Stability Factors

Q. What strategies address batch-to-batch variability in T22 fusion protein production for sensitive assays?

- Quality Control : Request peptide content analysis (via amino acid analysis) and trifluoroacetic acid (TFA) removal validation (<1%) for cell-based assays. Use orthogonal methods (e.g., SEC-MALS) to confirm oligomeric state consistency .

- Documentation : Maintain a batch record with HPLC purity (>95%), MS confirmation, and solubility profiles in varying pH buffers.

Q. How do structural variations in T22 (e.g., α2 helix truncation) impact γδ T-cell receptor binding compared to MHC class Ia?

- Structural Analysis : Compare T22 (PDB: [reference]) with MHC class Ia (e.g., HLA-A2) using X-ray crystallography. The exposed β-sheet platform in T22, due to an incomplete α2 helix, serves as the γδ TCR binding site .

- Functional Assays : Use surface plasmon resonance (SPR) to measure binding kinetics between recombinant T22 and γδ TCRs. Mutagenesis of β-sheet residues (e.g., Glu45, Arg72) can validate critical interaction sites.

Data Contradiction Analysis

Q. Why do proteomic studies show conflicting cluster dynamics for T22-treated SMA patients (e.g., Cluster 4 vs. Cluster 8)?

- Hypothesis : Post-treatment temporal shifts in protein co-regulation (e.g., axonogenesis proteins moving clusters) may reflect pathway activation thresholds.

- Validation : Perform longitudinal sampling and machine learning-based trajectory analysis (e.g., pseudotime ordering) to resolve time-dependent clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.